molecular formula C14H11N3 B14373428 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile CAS No. 89781-69-1

6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile

Cat. No.: B14373428
CAS No.: 89781-69-1
M. Wt: 221.26 g/mol
InChI Key: FJVRBJBZDWTUKQ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile is a compound that features an imidazole ring fused to a naphthalene structure with a carbonitrile group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile typically involves the formation of the imidazole ring followed by its attachment to the naphthalene structure. One common method involves the condensation of an aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the imidazole ring . Industrial production methods may involve the use of high-temperature and high-pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA and proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile can be compared with other imidazole-containing compounds, such as:

Properties

IUPAC Name

6-imidazol-1-yl-7,8-dihydronaphthalene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-9-11-1-2-13-8-14(4-3-12(13)7-11)17-6-5-16-10-17/h1-2,5-8,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVRBJBZDWTUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)C=C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567538
Record name 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89781-69-1
Record name 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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